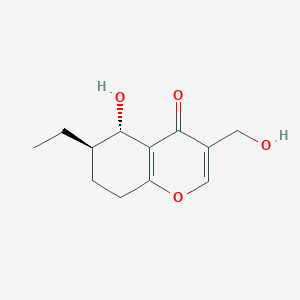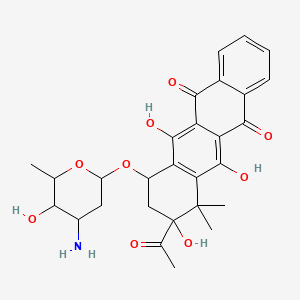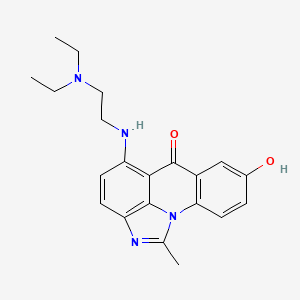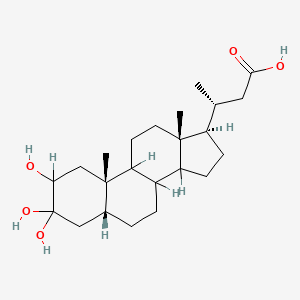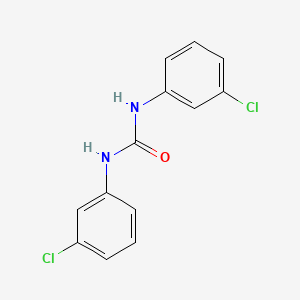
1,3-Bis(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(3-chlorophenyl)urea is a member of ureas.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Applications
Symmetrical N,N'-diarylureas, including 1,3-bis(3-chlorophenyl)urea derivatives, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, showing potential as anti-cancer agents. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, suggesting a promising pathway for developing non-toxic, target-specific anti-cancer therapies (Denoyelle et al., 2012).
Nonlinear Optical Properties
Bis-chalcone derivatives, including those related to 1,3-bis(3-chlorophenyl)urea, have been synthesized and demonstrated significant nonlinear optical properties. Their second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities are notably higher than urea, highlighting their potential in photonic and optoelectronic applications (Shettigar et al., 2006).
Synthesis Techniques
A new technology for the synthesis of N,N′-bis(4-chlorophenyl)urea has been developed, showcasing a high-yield process that may facilitate easier production for further research and application. This method emphasizes the compound's accessible synthesis route, broadening its research and application scope (Zhu Hui, 2007).
Molecular Interactions and Structural Studies
The interaction of 1,3-bis(4-nitrophenyl)urea with various anions has been studied, revealing insights into hydrogen bonding mechanisms that could be relevant for understanding similar interactions in derivatives of 1,3-bis(3-chlorophenyl)urea. These findings contribute to the broader knowledge of supramolecular chemistry and the development of advanced materials (Boiocchi et al., 2004).
Supramolecular Structures
Research on 1,3-bis(m-cyanophenyl)urea, which shares structural similarities with 1,3-bis(3-chlorophenyl)urea, focuses on its role in forming diverse supramolecular structures. These structures have potential applications in gel formation, drug delivery systems, and the creation of novel materials (Capacci-Daniel et al., 2015).
Eigenschaften
CAS-Nummer |
13208-31-6 |
|---|---|
Produktname |
1,3-Bis(3-chlorophenyl)urea |
Molekularformel |
C13H10Cl2N2O |
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
1,3-bis(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI-Schlüssel |
HMOUVTOOMLBCPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Andere CAS-Nummern |
13208-31-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



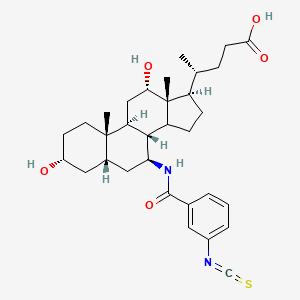
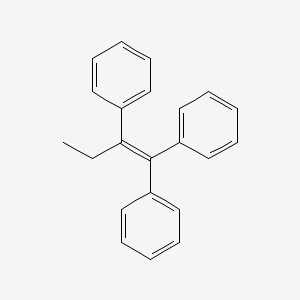
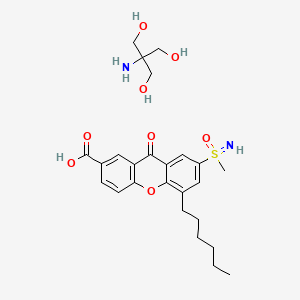
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)
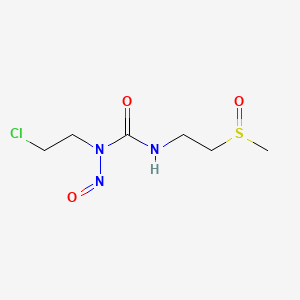
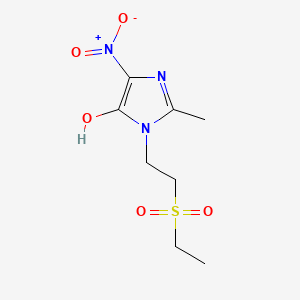
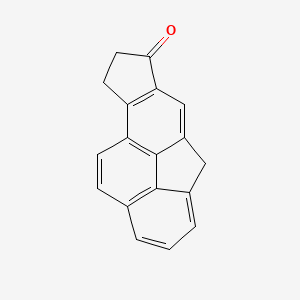
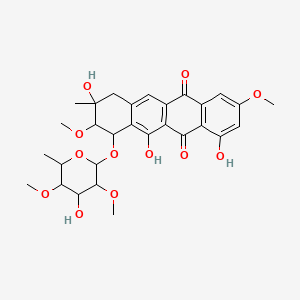
![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)

